2,4,6-Trifluoro-5-methylpyrimidine
Overview
Description
2,4,6-Trifluoro-5-methylpyrimidine is a fluorinated heterocyclic compound with the molecular formula C5H3F3N2 and a molecular weight of 148.09 g/mol It is characterized by the presence of three fluorine atoms and a methyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 5-methylpyrimidine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2,4,6-Trifluoro-5-methylpyrimidine may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and yields. This method can be optimized to produce the compound in larger quantities while maintaining high purity levels .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield partially or fully reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced pyrimidine derivatives .
Scientific Research Applications
2,4,6-Trifluoro-5-methylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to increased potency and selectivity . The compound can inhibit or modulate the activity of target proteins, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-5-methylpyrimidine: Similar in structure but with chlorine atoms instead of fluorine.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains both chlorine and trifluoromethyl groups.
2,4,6-Trifluoropyrimidine: Lacks the methyl group present in 2,4,6-Trifluoro-5-methylpyrimidine.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the methyl group influences its reactivity and binding interactions .
Properties
IUPAC Name |
2,4,6-trifluoro-5-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVALKSFVWAVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364862 | |
Record name | 2,4,6-trifluoro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-60-1 | |
Record name | 2,4,6-Trifluoro-5-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18260-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-trifluoro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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